molecular formula C9H11N3O3 B8748235 1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol

1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol

Katalognummer: B8748235
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: USIKCAKKNZHNLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with pyridine derivatives (e.g., 5-nitropyridin-2-amine) and a pyrrolidine precursor. Catalytic coupling (e.g., Buchwald–Hartwig amination) or nucleophilic substitution under inert conditions (argon/nitrogen) can form the pyrrolidine-pyridine bond .

  • Step 2 : Introduce the hydroxyl group at position 3 of pyrrolidine via oxidation (e.g., using KMnO₄) or stereoselective reduction of a ketone intermediate .

  • Key Variables : Temperature (60–120°C), solvent (DMF or THF), and catalyst (Pd/C or chiral ligands for enantiomeric control).

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

    Synthetic Route Yield Purity Key Conditions
    Nucleophilic Substitution45–55%>95%DMF, 80°C, 12h
    Catalytic Coupling60–70%>98%Pd(OAc)₂, 100°C, 24h

Q. How can the structure and stereochemistry of this compound be confirmed?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridine C-H coupling at δ 8.5–9.0 ppm) and hydroxyl group presence (broad peak at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., (S)-configuration) using single-crystal diffraction (refer to similar compounds in ) .
  • HPLC-MS : Validate purity (>98%) and molecular ion peak ([M+H]⁺ at m/z 238.1) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability Data :

  • Thermal Stability : Decomposes above 200°C (TGA analysis).
  • Light Sensitivity : Nitro groups may cause photodegradation; store in amber vials at –20°C .
  • Hygroscopicity : Moderate; use desiccants (silica gel) to prevent hydrolysis of the hydroxyl group .

Q. How does the nitro group influence solubility and reactivity in aqueous vs. organic media?

  • Solubility : Nitro substitution reduces aqueous solubility (logP ~1.2) but enhances solubility in polar aprotic solvents (e.g., DMSO).
  • Reactivity : Nitro groups act as electron-withdrawing moieties, directing electrophilic substitution on the pyridine ring (e.g., nitration at position 3) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (similar to ’s Xi classification) .
  • Avoid inhalation; work in fume hoods.
  • Neutralize waste with dilute NaOH before disposal .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are effective?

  • Chiral Synthesis :

  • Use (S)-pyrrolidin-3-ol precursors (e.g., (S)-1-benzyl pyrrolidin-3-ol from ) and chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric coupling .
    • Resolution Methods :
  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic kinetic resolution (lipase-catalyzed acylations) .

Q. What computational models predict the compound’s electronic properties and binding affinity?

  • Methods :

  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps, revealing nitro group’s electron-deficient character .
  • Molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., kinase enzymes) .

Q. How does the compound behave under catalytic hydrogenation conditions, and what intermediates form?

  • Experimental Design :

  • Hydrogenate nitro to amine (H₂, Pd/C, ethanol) to yield 1-(5-aminopyridin-2-yl)pyrrolidin-3-ol. Monitor intermediates via LC-MS .
  • Mechanistic Insight : Nitro reduction proceeds through nitroso and hydroxylamine intermediates (confirmed by FTIR at 1520 cm⁻¹ for N–O stretch) .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

  • Case Study :

  • Discrepancies in cytotoxicity data (e.g., IC₅₀ values varying ±20% across studies) may arise from impurity profiles. Validate via orthogonal assays (e.g., MTT and apoptosis staining) .
  • Mitigation : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Approaches :
  • Prodrug Design : Esterify the hydroxyl group (e.g., acetyl prodrug) to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release ( ’s drug delivery analogs) .

Eigenschaften

Molekularformel

C9H11N3O3

Molekulargewicht

209.20 g/mol

IUPAC-Name

1-(5-nitropyridin-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2

InChI-Schlüssel

USIKCAKKNZHNLC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.